
2-Benzoyl-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-6-methoxypyridine, also known as 6-Methoxy-2-benzoylpyridine, is an organic compound with the molecular formula C10H9NO2. It is a colourless solid that is soluble in common organic solvents. It is used as a reagent in organic synthesis. 6-Methoxy-2-benzoylpyridine is also a useful intermediate in the synthesis of a variety of organic molecules.
Applications De Recherche Scientifique
Synthesis of 2-Pyridones
2-Benzoyl-6-methoxypyridine is used in the synthesis of 2-pyridones, which are key intermediates in various chemical reactions. The process involves hydrogenation in the presence of a catalyst like palladium on activated carbon to yield 2-pyridone .
Chromatography and Mass Spectrometry
This compound finds application in analytical chemistry, particularly in chromatography and mass spectrometry for the separation, identification, and quantification of chemical or biological compounds .
Biopharma Production
In biopharmaceutical production, 2-Benzoyl-6-methoxypyridine may be utilized as an intermediate or a reagent during the synthesis of more complex molecules .
Advanced Battery Science
The compound’s properties may be explored in advanced battery science for developing new materials that can enhance battery performance .
Agrochemical Research
Although not directly mentioned for 2-Benzoyl-6-methoxypyridine, related pyridine compounds are used in agrochemical research for developing pesticides or herbicides .
Pharmaceutical Intermediates
It serves as an active pharmaceutical intermediate, potentially involved in the synthesis of various medicinal compounds .
Liquid Crystalline and Photoluminescent Properties
Research into derivatives of methoxypyridine, including those similar to 2-Benzoyl-6-methoxypyridine, focuses on their liquid crystalline and photoluminescent properties for potential applications in displays and lighting .
Watson–Crick Base Pairing in Nucleic Acids
Methoxypyridine derivatives have been studied as thymidine mimics in Watson–Crick base pairing within DNA structures, which could have implications in genetic research and biotechnology .
Orientations Futures
Mécanisme D'action
Biochemical Pathways
This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Result of Action
Related compounds have been involved in the synthesis of various biologically active molecules, including anti-depressants , and in the formation of key heterocycles .
Action Environment
The suzuki–miyaura coupling, in which similar compounds are involved, is known for its environmentally benign nature .
Propriétés
IUPAC Name |
(6-methoxypyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-9-5-8-11(14-12)13(15)10-6-3-2-4-7-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSONXKRSOCOKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-6-methoxypyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)
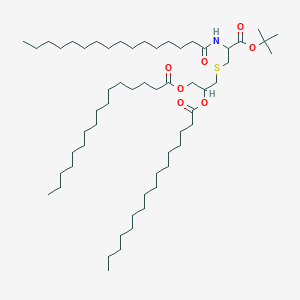
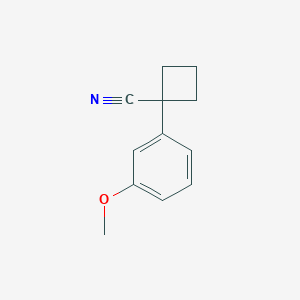

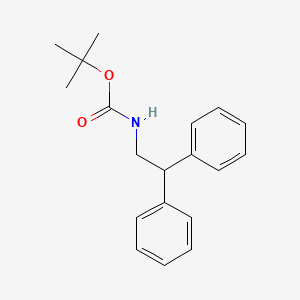
![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)

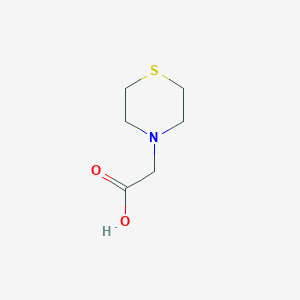
![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)
![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)
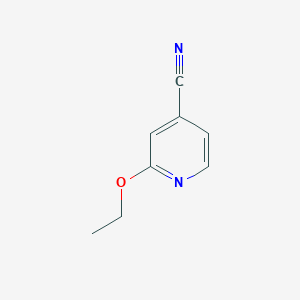
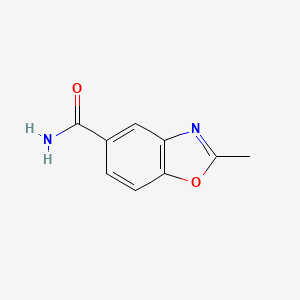
![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)
